Enantiomeric Purity and Specific Optical Rotation: Fmoc-D-Allylglycine vs. Fmoc-L-Allylglycine
Fmoc-D-Allylglycine exhibits a specific optical rotation of -15.6° (c=0.50, CHCl₃), contrasting sharply with the positive rotation reported for Fmoc-L-Allylglycine (+10° to +15°, c=1, CDCl₃) . This negative rotation confirms the R absolute configuration at the α-carbon and provides a quantifiable quality control parameter for ensuring enantiopurity in purchased material. The distinct physical property enables analytical verification against the L-enantiomer or racemic contaminants.
| Evidence Dimension | Optical rotation (specific rotation) |
|---|---|
| Target Compound Data | -15.6° (c=0.50, CHCl₃) |
| Comparator Or Baseline | Fmoc-L-Allylglycine: +10° to +15° (c=1, CDCl₃) |
| Quantified Difference | Opposite sign of rotation (approximately 25-30° magnitude difference) |
| Conditions | Polarimetry; chloroform solvent; concentration as specified |
Why This Matters
Confirms enantiomeric identity and purity, critical for ensuring that D-configured peptides are synthesized rather than unintended L- or racemic mixtures.
